
2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a fluoro-substituted phenyl group and a phenyl group attached to the thiazole ring, as well as an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the fluoro-substituted phenyl group and the phenyl group. One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The fluoro-substituted phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluoro-substituted phenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylmethanol
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylacetonitrile
Uniqueness
2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid is unique due to the presence of both a fluoro-substituted phenyl group and a phenyl group attached to the thiazole ring, as well as the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H14FNO2S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-[4-(4-fluoro-3-methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H14FNO2S/c1-11-9-13(7-8-14(11)19)17-15(10-16(21)22)23-18(20-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,21,22) |
Clé InChI |
WPKLLVLWLRRWJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




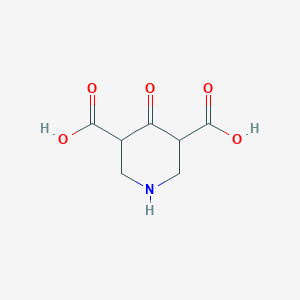
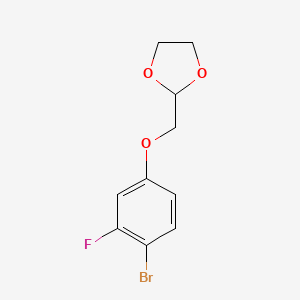
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)

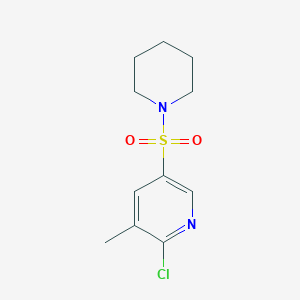

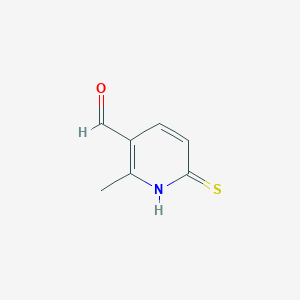
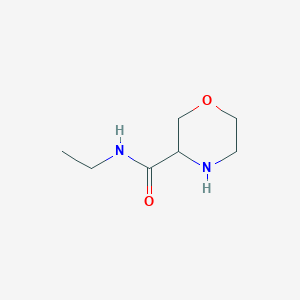

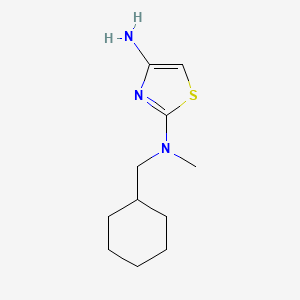

![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)
